[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE
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Overview
Description
[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE: is an organic compound that features a complex structure with both aromatic and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves the esterification of 2-(4-chlorophenyl)acetic acid with [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, if the compound is used as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
- [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
- [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
- [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-iodophenyl)acetate
Comparison: Compared to its analogs, [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, stability, and interaction with biological targets. The chlorine atom may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-3-8-16(23-2)15(9-12)20-17(21)11-24-18(22)10-13-4-6-14(19)7-5-13/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLRVHGYLZYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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